molecular formula C19H26N4OS B2639101 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1286702-99-5

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2639101
CAS No.: 1286702-99-5
M. Wt: 358.5
InChI Key: OCRIYARYNFXNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone" features a piperazine core substituted with a 2-(1H-pyrazol-1-yl)ethyl group and a methanone-linked 1-(thiophen-2-yl)cyclopentyl moiety. Its structural complexity arises from the integration of a cyclopentyl-thiophene hybrid and a pyrazole-functionalized piperazine, which may enhance lipophilicity and receptor-binding versatility. Structural characterization methods such as FT-IR, NMR (¹H, ¹³C, HSQC), and mass spectrometry (as employed in ) are critical for confirming its identity .

Properties

IUPAC Name

[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4OS/c24-18(19(6-1-2-7-19)17-5-3-16-25-17)22-13-10-21(11-14-22)12-15-23-9-4-8-20-23/h3-5,8-9,16H,1-2,6-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRIYARYNFXNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCN(CC3)CCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone, often referred to as compound X , has garnered interest due to its potential therapeutic applications in neuropharmacology. This article delves into the biological activity of compound X, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Compound X is characterized by a complex structure that includes a piperazine moiety linked to a pyrazole and a thiophene ring. The molecular formula is C19H24N4OSC_{19}H_{24}N_4OS, indicating the presence of nitrogen and sulfur atoms which may contribute to its biological activity.

Research indicates that compound X interacts with various neurotransmitter systems, particularly:

  • Serotonergic System : Similar compounds have shown anxiolytic-like activity mediated through serotonin receptors, particularly the 5-HT_1A receptor subtype .
  • GABAergic System : The compound may also influence GABA_A receptors, which are crucial for anxiety modulation .

Anxiolytic and Antidepressant Effects

Studies have demonstrated that compounds with similar structural features exhibit significant anxiolytic and antidepressant effects. For instance, LQFM192, a related compound, displayed anxiolytic-like activity in behavioral tests such as the elevated plus-maze and forced swimming test. This activity was blocked by pretreatment with WAY-100635 (a selective 5-HT_1A antagonist) and flumazenil (a GABA_A antagonist), suggesting a dual mechanism involving serotonergic and GABAergic pathways .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anxiolytic5-HT_1A receptor modulation
AntidepressantSerotonergic system involvement
NeuroprotectivePotential through antioxidant effects

Study 1: Anxiolytic Activity

In a controlled study, male Swiss mice were administered varying doses of compound X prior to exposure to stress-inducing environments. The results indicated a dose-dependent reduction in anxiety-like behaviors, corroborating its potential as an anxiolytic agent.

Study 2: Antidepressant-Like Effects

Another study assessed the antidepressant-like effects of compound X using the forced swimming test. Mice treated with compound X exhibited significantly reduced immobility time compared to controls, indicating enhanced mood-related behaviors.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Compounds

Compound Name/ID Piperazine Substituent Aryl/Thiophene Substituent Key Features
Target Compound 2-(1H-pyrazol-1-yl)ethyl 1-(thiophen-2-yl)cyclopentyl Cyclopentyl enhances lipophilicity; pyrazole-ethyl may improve binding
Compound 21 () 4-(trifluoromethyl)phenyl Thiophen-2-yl Trifluoromethyl group increases electronegativity and metabolic stability
MK47 () 4-(4-(trifluoromethyl)phenyl) Thiophen-2-yl Ethanone linker; trifluoromethyl enhances receptor affinity
Compound 5 () 4-(trifluoromethyl)phenyl 1H-pyrazol-4-yl butanone Butanone chain may alter pharmacokinetics; pyrazole at position 4
m6 () 4-aminophenyl Chloro, triazole Triazole and chloro substituents optimize solubility and activity

Impact of Substituents on Physicochemical Properties

  • Pyrazole vs. Triazole/Tetrazole : Pyrazole (target compound) and triazole (m6) substituents differ in hydrogen-bonding capacity and aromaticity, which may influence target selectivity . Tetrazole-containing analogs () exhibit distinct acidity and metabolic profiles .
  • Trifluoromethyl Groups : Present in compounds 21 and MK47, these groups enhance electronegativity and resistance to oxidative metabolism, a feature absent in the target compound .

Research Findings and Implications

  • Biological Activity Gaps : While analogs like m6 () and MK47 () highlight substituent-activity relationships (e.g., trifluoromethyl for receptor affinity), the target compound’s pharmacological profile remains unexplored .
  • Design Recommendations : Incorporating electron-withdrawing groups (e.g., trifluoromethyl) or optimizing the pyrazole-ethyl chain length could refine the target compound’s properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.